2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid
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Overview
Description
2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid typically involves the reaction of 3-bromopyridine with dimethylamine followed by a series of steps to introduce the propanoic acid group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can yield amines or alcohols .
Scientific Research Applications
2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action for 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropionic acid: Similar in structure but lacks the dimethylamino group.
2-Pyridinepropionic acid: Another structural isomer with different properties.
4-Pyridinepropionic acid: Similar backbone but with the pyridine ring in a different position.
Uniqueness
2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid is unique due to the presence of the dimethylamino group, which enhances its chemical reactivity and potential for forming complex structures. This makes it particularly valuable in research applications where specific interactions are required .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-[6-(dimethylamino)pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7(10(13)14)8-4-5-9(11-6-8)12(2)3/h4-7H,1-3H3,(H,13,14) |
InChI Key |
PGOPOWBUBOYZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N(C)C)C(=O)O |
Origin of Product |
United States |
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